N-[2-(dimethylamino)-4-quinolinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-4-quinolinyl]benzamide and its derivatives have been extensively studied for their unique chemical structures and potential applications. These compounds are part of a broader class of quinoline derivatives, known for their diverse pharmacological activities and fluorescent properties, making them subjects of interest in both medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives can involve various strategies, including palladium-catalyzed cyclization reactions. For example, one study discussed the synthesis of furo[3,2-c]quinolin-4(5H)-one derivatives using a palladium-catalyzed cyclization, which could be related to methods for synthesizing quinolinyl benzamide derivatives (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure and properties of quinoline derivatives, including benzamide analogs, have been analyzed through various spectroscopic and computational methods. One study on dimethylamino derivatives of benzoquinoline highlighted their structural peculiarities and fluorescent properties, which can be relevant for understanding the structural basis of the activity of N-[2-(dimethylamino)-4-quinolinyl]benzamide (Pozharskii et al., 2016).
Scientific Research Applications
Cytotoxic Activity
N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives, specifically carboxamide derivatives of benzo[b][1,6]naphthyridines, have been synthesized and evaluated for their cytotoxic activity. These compounds demonstrated potent growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. Some of these derivatives exhibited IC(50) values less than 10 nM, indicating their high cytotoxic potency. Additionally, certain derivatives showed curative effects against subcutaneous colon 38 tumors in mice at a dose of 3.9 mg/kg, highlighting their potential as antitumor agents (Deady et al., 2003).
DNA Intercalation and Antitumor Activity
The "minimal" DNA-intercalating agent N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide and its phenyl-substituted derivatives were synthesized to explore their in vivo antitumor activity. These compounds were designed with the intent to achieve the lowest possible DNA association constants while retaining antitumor efficacy. The 4'-aza derivative among these compounds notably outperformed the parent compound in both leukemia and solid tumor models, with approximately 50% cures, suggesting a promising direction for developing effective DNA-intercalating antitumor agents with reduced DNA binding (Atwell et al., 1989).
Inhibition of DNA Methylation
Derivatives of N-[2-(dimethylamino)-4-quinolinyl]benzamide, particularly those analogous to the quinoline-based SGI-1027, have been identified as potent inhibitors of DNA methyltransferase (DNMT) 1, 3A, and 3B. These compounds were designed based on molecular modeling studies and showed comparable or superior activities to the parent compound, SGI-1027, in inhibiting human DNMT3A. Their effectiveness in inducing the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter in leukemia cells highlights their potential in epigenetic therapy (Rilova et al., 2014).
Intermolecular Interactions and Crystal Packing
The intermolecular interactions and crystal packing of N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives have been studied, providing insights into the role of weak interactions in molecular and crystal packing. Such studies are crucial for understanding the physicochemical properties and stability of these compounds, which can inform their formulation and storage conditions for potential therapeutic applications (Clausen et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(2)17-12-16(14-10-6-7-11-15(14)19-17)20-18(22)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHHMZYWXSNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.